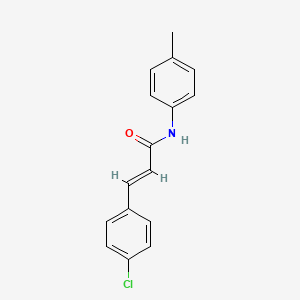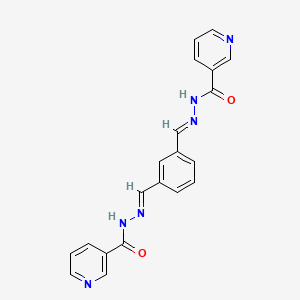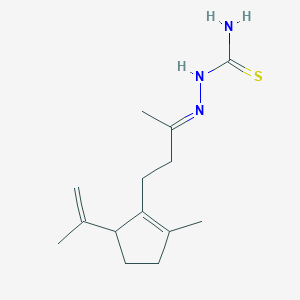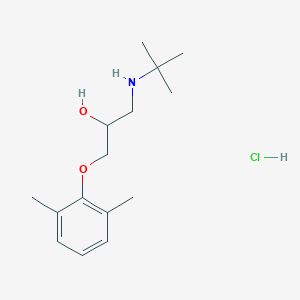
3-(4-chlorophenyl)-N-(4-methylphenyl)acrylamide
Overview
Description
3-(4-chlorophenyl)-N-(4-methylphenyl)acrylamide, also known as CPMA, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. CPMA belongs to the class of acrylamide derivatives and possesses unique chemical properties that make it a promising candidate for various biomedical applications.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-N-(4-methylphenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and survival. 3-(4-chlorophenyl)-N-(4-methylphenyl)acrylamide has been shown to inhibit the Akt/mTOR pathway, which is a key regulator of cell growth and survival. Additionally, 3-(4-chlorophenyl)-N-(4-methylphenyl)acrylamide has been shown to induce the expression of pro-apoptotic proteins, such as Bax and caspase-3, and inhibit the expression of anti-apoptotic proteins, such as Bcl-2, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-N-(4-methylphenyl)acrylamide has been shown to possess various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of tumor growth. Additionally, 3-(4-chlorophenyl)-N-(4-methylphenyl)acrylamide has been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(4-chlorophenyl)-N-(4-methylphenyl)acrylamide in lab experiments is its high potency and specificity towards cancer cells. 3-(4-chlorophenyl)-N-(4-methylphenyl)acrylamide has been shown to possess selective cytotoxicity towards cancer cells, while sparing normal cells. Additionally, 3-(4-chlorophenyl)-N-(4-methylphenyl)acrylamide has been shown to possess low toxicity in animal models, making it a potential candidate for further preclinical studies. However, one of the main limitations of using 3-(4-chlorophenyl)-N-(4-methylphenyl)acrylamide in lab experiments is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research on 3-(4-chlorophenyl)-N-(4-methylphenyl)acrylamide. One potential direction is to investigate the synergistic effects of 3-(4-chlorophenyl)-N-(4-methylphenyl)acrylamide with other anticancer agents, such as chemotherapy drugs, to enhance its anticancer activity. Additionally, further studies are needed to elucidate the exact mechanism of action of 3-(4-chlorophenyl)-N-(4-methylphenyl)acrylamide and its downstream targets. Furthermore, the development of novel formulations and delivery systems for 3-(4-chlorophenyl)-N-(4-methylphenyl)acrylamide could enhance its solubility and bioavailability, leading to improved therapeutic efficacy. Finally, the potential applications of 3-(4-chlorophenyl)-N-(4-methylphenyl)acrylamide in other diseases, such as neurodegenerative diseases, should be explored.
In conclusion, 3-(4-chlorophenyl)-N-(4-methylphenyl)acrylamide is a promising compound with potential therapeutic applications in cancer research. Its unique chemical properties and anticancer activity make it a potential candidate for further preclinical and clinical studies. However, further research is needed to elucidate its exact mechanism of action and downstream targets, and to develop novel formulations and delivery systems for improved therapeutic efficacy.
Scientific Research Applications
3-(4-chlorophenyl)-N-(4-methylphenyl)acrylamide has been extensively studied for its potential therapeutic applications, especially in the field of cancer research. It has been shown to possess anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3-(4-chlorophenyl)-N-(4-methylphenyl)acrylamide exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth. Additionally, 3-(4-chlorophenyl)-N-(4-methylphenyl)acrylamide has been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-(4-methylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO/c1-12-2-9-15(10-3-12)18-16(19)11-6-13-4-7-14(17)8-5-13/h2-11H,1H3,(H,18,19)/b11-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVHOOXBSVSOMX-IZZDOVSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(pentafluorophenyl)ethanone [4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B3847052.png)
![1-[3-(2-bromophenoxy)propyl]piperidine](/img/structure/B3847062.png)




![4-[3-(4-tert-butylphenoxy)propyl]morpholine](/img/structure/B3847098.png)

![2-(1-piperidinyl)bicyclo[3.3.1]non-9-yl phenylcarbamate](/img/structure/B3847116.png)
![1-[3-(2-tert-butylphenoxy)propyl]-1H-imidazole](/img/structure/B3847122.png)

![methyl 3-[(2-thienylcarbonyl)amino]-2-butenoate](/img/structure/B3847144.png)

![1-[5-(2-tert-butylphenoxy)pentyl]-1H-imidazole](/img/structure/B3847150.png)